(2-Chloro-4,5-difluorophenyl)methanol
Overview
Description
(2-Chloro-4,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H5ClF2O and a molecular weight of 178.567 g/mol . It is a fluorinated aromatic alcohol, which makes it an interesting compound for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4,5-difluorophenyl)methanol typically involves the reaction of 2-chloro-4,5-difluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to the corresponding alcohol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 2-Chloro-4,5-difluorobenzaldehyde or 2-chloro-4,5-difluorobenzoic acid.
Reduction: 2-Chloro-4,5-difluorotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-4,5-difluorophenyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Chloro-4,5-difluorophenyl)methanol largely depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-4-fluorophenyl)methanol
- (2-Chloro-5-fluorophenyl)methanol
- (2-Chloro-4,5-difluorophenyl)ethanol
Uniqueness
(2-Chloro-4,5-difluorophenyl)methanol is unique due to the presence of both chlorine and two fluorine atoms on the aromatic ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications. The fluorine atoms can enhance the compound’s stability and lipophilicity, which are desirable traits in pharmaceutical and industrial applications.
Properties
IUPAC Name |
(2-chloro-4,5-difluorophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBQEWYEJDAYKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288154-93-8 | |
Record name | (2-CHLORO-4,5-DIFLUOROPHENYL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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